molecular formula C12H15NSi B13692598 8-(Trimethylsilyl)quinoline CAS No. 134050-43-4

8-(Trimethylsilyl)quinoline

Cat. No.: B13692598
CAS No.: 134050-43-4
M. Wt: 201.34 g/mol
InChI Key: AZMSHDUCKRGHAE-UHFFFAOYSA-N
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Description

8-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compoundQuinoline itself is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trimethylsilyl)quinoline typically involves the introduction of a trimethylsilyl group to the quinoline ring. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-(Trimethylsilyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

8-(Trimethylsilyl)quinoline has a variety of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including those with trimethylsilyl groups, are explored for their therapeutic potential in treating diseases such as malaria and cancer.

    Industry: The compound is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 8-(Trimethylsilyl)quinoline and its derivatives often involves interaction with biological targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases. The trimethylsilyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 8-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

134050-43-4

Molecular Formula

C12H15NSi

Molecular Weight

201.34 g/mol

IUPAC Name

trimethyl(quinolin-8-yl)silane

InChI

InChI=1S/C12H15NSi/c1-14(2,3)11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3

InChI Key

AZMSHDUCKRGHAE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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